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Introduction

Alvelestat, also known as AZD9668, is an orally bioavailable, reversible, and highly selective

inhibitor of human neutrophil elastase (HNE).[1][2][3] Developed to address the protease-

antiprotease imbalance that drives tissue damage in a variety of inflammatory lung diseases,

Alvelestat represents a targeted therapeutic approach.[4][5] HNE, a potent serine protease

released by neutrophils during inflammation, is implicated in the pathophysiology of conditions

such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD),

cystic fibrosis, and bronchiectasis.[4][5] By inhibiting HNE, Alvelestat aims to prevent the

degradation of lung matrix proteins, reduce inflammation, and mitigate mucus overproduction,

thereby protecting the lungs from progressive damage.[3][5] This guide provides a detailed

overview of the discovery, mechanism of action, and preclinical and clinical development of

Alvelestat.

Discovery and Rationale
The development of Alvelestat was driven by the well-established role of HNE in lung

pathology. In healthy individuals, HNE activity is tightly regulated by endogenous inhibitors,

most notably alpha-1 antitrypsin (AAT).[6][7] In AATD, a genetic disorder, the deficiency of AAT

leads to unchecked HNE activity, resulting in the destruction of elastin and other connective

tissues in the lungs, leading to emphysema.[6][8] In other inflammatory lung diseases, a

massive influx of neutrophils leads to an overwhelming release of HNE that surpasses the

capacity of local inhibitors.
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Early attempts to inhibit HNE were met with challenges, including lack of specificity, irreversible

binding leading to potential side effects, and poor pharmacokinetic properties.[9] For instance,

Sivelestat, an earlier HNE inhibitor, has seen controversial clinical performance and risks of

organ toxicity.[4] This created a clear need for a potent, selective, and reversible oral inhibitor.

Alvelestat was designed to meet these criteria, offering a targeted approach to restore the

protease-antiprotease balance.[9]

Mechanism of Action
Alvelestat functions as a competitive and reversible inhibitor of human neutrophil elastase.[9]

It binds to the active site of the enzyme, preventing it from cleaving its substrates, such as

elastin. A key feature of Alvelestat is its high selectivity for HNE over other related serine

proteases, which is crucial for minimizing off-target effects.[1][9] The reversibility of its binding

is another critical advantage over some earlier inhibitors, potentially contributing to a better

safety profile.[9]
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Caption: Mechanism of HNE-mediated lung damage and Alvelestat's intervention.
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Preclinical Development
Alvelestat underwent extensive preclinical characterization to evaluate its potency, selectivity,

and efficacy in various models of lung injury and inflammation.

Data Presentation: In Vitro & In Vivo Activity
Table 1: In Vitro Potency and Selectivity of Alvelestat

Parameter Value Species Assay Type Reference

IC₅₀ 12 nM Human Cell-free [1]

pIC₅₀ 7.9 nM Human Cell-free [10]

Kᵢ 9.4 nM Human Cell-free [1][10]

Kₑ 9.5 nM Human - [10]

| Selectivity | >600-fold | Human | Cell-free |[1] |

Table 2: Summary of In Vivo Efficacy in Animal Models

Animal Model Dosing Key Findings Reference

Human NE-induced

acute lung injury

(mice, rats)

Oral

Prevented lung
hemorrhage and
increase in matrix
protein
degradation
products in BAL
fluid.

[1][5]

Smoke-induced

airway inflammation

(mice)

1-10 mg/kg, oral,

twice daily

Significantly reduced

bronchoalveolar

lavage (BAL)

neutrophils and IL-1β.

[1][5][10]
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| Chronic tobacco smoke exposure (guinea pigs) | Oral (prophylactic or therapeutic) |

Prevented airspace enlargement and small airway wall remodeling. |[1][5] |

Experimental Protocols
Key Experiment 1: Cell-Free Neutrophil Elastase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Alvelestat against

purified human neutrophil elastase.

Materials: Purified human neutrophil elastase (HNE), a synthetic fluorogenic HNE substrate

(e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), Alvelestat (serial

dilutions), and a microplate reader.

Methodology:

A fixed concentration of HNE is pre-incubated with varying concentrations of Alvelestat in
the assay buffer for a specified time (e.g., 15 minutes) at room temperature in a 96-well

plate.

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

The plate is immediately placed in a fluorescence microplate reader, and the rate of

substrate cleavage (increase in fluorescence) is monitored over time.

The initial reaction velocities are calculated from the linear phase of the reaction progress

curves.

The percentage of inhibition for each Alvelestat concentration is calculated relative to a

vehicle control (DMSO).

The IC₅₀ value is determined by fitting the concentration-response data to a four-

parameter logistic equation.

Key Experiment 2: Smoke-Induced Airway Inflammation Model in Mice

Objective: To evaluate the in vivo efficacy of Alvelestat in reducing cigarette smoke-induced

lung inflammation.
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Materials: Female BALB/c mice, whole-body smoke exposure chambers, standard research

cigarettes, Alvelestat, vehicle control, and equipment for bronchoalveolar lavage (BAL).

Methodology:

Mice are exposed to cigarette smoke (e.g., 4-6 cigarettes per day) in whole-body exposure

chambers for a short duration (e.g., 4 consecutive days).

Alvelestat or a vehicle control is administered orally (p.o.) to the mice, typically twice daily,

starting before the first smoke exposure and continuing throughout the study period.[10]

Approximately 24 hours after the final smoke exposure, mice are euthanized.

A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of

saline into the lungs via a tracheal cannula.

The BAL fluid is centrifuged to pellet the cells. The total number of cells is counted, and

differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin

preparations.

The supernatant of the BAL fluid is collected and analyzed for inflammatory mediators,

such as Interleukin-1 beta (IL-1β), using an ELISA kit.

The effect of Alvelestat is determined by comparing the number of BAL neutrophils and

IL-1β levels between the Alvelestat-treated group and the vehicle-treated, smoke-

exposed group.
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Caption: Experimental workflow for an in vivo smoke-induced inflammation model.

Clinical Development
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Alvelestat has progressed through multiple clinical trials, primarily focusing on AATD-

associated lung disease, but also exploring its utility in bronchiectasis, COPD, and bronchiolitis

obliterans syndrome (BOS).[6][11]

Phase II Studies in Alpha-1 Antitrypsin Deficiency
(AATD)
Two key Phase 2 studies, ASTRAEUS and ATALANTa, evaluated the safety and efficacy of

Alvelestat in patients with severe AATD.[12] These trials were designed to measure the drug's

effect on key biomarkers associated with the pathogenic pathway of AATD lung disease.[13]

Table 3: Key Results from Phase II AATD Trials (ASTRAEUS & ATALANTa)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b605355?utm_src=pdf-body
https://www.mereobiopharma.com/our-pipeline/alvelestat-mph966/
https://www.researchgate.net/publication/235715221_Phase_II_study_of_a_neutrophil_elastase_inhibitor_AZD9668_in_patients_with_bronchiectasis
https://www.benchchem.com/product/b605355?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40967767/
https://www.mereobiopharma.com/news-and-events/news/2022/may/mereo-biopharma-announces-positive-top-line-efficacy-and-safety-data-from-astraeus-phase-2-trial-of-alvelestat-in-alpha-1-antitrypsin-deficiency-associated-emphysema/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
120 mg bid
Dose

240 mg bid
Dose

Placebo
Key
Findings

Reference

Blood NE

Suppression

Significant
suppressio
n

>90%
suppressio
n

-

Both doses
effectively
suppressed
the target
enzyme,
with a
greater
effect at the
higher
dose.

[12][14]

Aα-val³⁶⁰ (NE

Activity

Biomarker)

No significant

effect

Significant

reduction
-

Only the 240

mg dose

showed a

significant

impact on this

key

biomarker of

NE activity.

[12]

Desmosine

(Elastin

Breakdown)

No significant

effect

Significant

reduction
-

The 240 mg

dose

significantly

reduced this

marker of

lung tissue

degradation.

[12]

SGRQ Score

(Quality of

Life)

Effect seen in

patients not

on

augmentation

therapy

(p=0.01 for

Activity

domain)

- -

ATALANTa

data showed

an effect on

quality of life

in a subset of

patients.

[6]
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| Safety Profile | Well-tolerated | Well-tolerated | - | The most common adverse event was

headache, particularly at the 240 mg dose. No major safety signals were identified. |[6][12] |

These results supported the selection of the 240 mg twice-daily dose for future pivotal Phase 3

trials.[6][12]

Studies in Other Indications
Bronchiectasis: A Phase II study in patients with bronchiectasis showed that Alvelestat (60

mg twice daily) led to decreases in inflammatory markers like IL-6 and IL-8, though

significant changes in sputum NE activity or lung function were not observed.[11]

COPD: In a study of patients with COPD, the addition of Alvelestat to ongoing

budesonide/formoterol therapy did not result in significant changes in lung function or

inflammation.[15]

Safety and Regulatory Status
Across clinical trials involving over 1,000 patients, Alvelestat has demonstrated a generally

favorable safety and tolerability profile.[16] It has been granted Orphan Drug Designation and

Fast Track Designation by the U.S. FDA for the treatment of AATD.[6][16] Based on guidance

from the FDA and EMA, a single global Phase 3 study is being designed to support

applications for full marketing approval in AATD.[16]
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Caption: Alvelestat (AZD9668) development and clinical trial pipeline.
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Conclusion
Alvelestat (AZD9668) is a novel, orally administered, selective, and reversible inhibitor of

human neutrophil elastase that has emerged from a rational drug design process targeting the

core pathology of several inflammatory lung diseases. Preclinical studies confirmed its high

potency and efficacy in relevant animal models. Clinical development, particularly the Phase 2

trials in AATD, has successfully demonstrated proof of mechanism, showing that Alvelestat
can effectively suppress HNE and significantly reduce key biomarkers of lung tissue

degradation.[12][13] With a favorable safety profile and the potential to be the first-in-class oral

therapy for AATD, Alvelestat is poised for pivotal Phase 3 testing and may offer a significant

advancement in the management of neutrophil-driven respiratory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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